molecular formula C18H18O2 B8342565 1-benzyl-6-methoxy-3,4-dihydro-1H-naphthalen-2-one

1-benzyl-6-methoxy-3,4-dihydro-1H-naphthalen-2-one

Cat. No. B8342565
M. Wt: 266.3 g/mol
InChI Key: PNHGXLVOCRHXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-6-methoxy-3,4-dihydro-1H-naphthalen-2-one is a useful research compound. Its molecular formula is C18H18O2 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-6-methoxy-3,4-dihydro-1H-naphthalen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-6-methoxy-3,4-dihydro-1H-naphthalen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-benzyl-6-methoxy-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-benzyl-6-methoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C18H18O2/c1-20-15-8-9-16-14(12-15)7-10-18(19)17(16)11-13-5-3-2-4-6-13/h2-6,8-9,12,17H,7,10-11H2,1H3

InChI Key

PNHGXLVOCRHXJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=O)CC2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 51 g (0.289 mol) of 6-methoxy-2-tetralone of formula A-1 wherein Rx is methoxy, and 24.2 mL (0.289 mol) of pyrrolidine in 1.5 L of toluene was heated to reflux, over a Dean-Stark trap, overnight. After removal of the azeotroped water, the reaction mixture was cooled to RT, concentrated to an oil, and dissolved in 725 mL of dioxane. To this solution was added 52 mL (0.434 mol) of benzyl bromide and the resulting solution was heated to reflux overnight. Water (100 mL) was added to the solution, and the resultant mixture was heated to reflux for an additional 2 h. The mixture was cooled to room temperature and poured into a solution of 1 N HCl and extracted 3 times with EtOAc. The organic layers were washed with H2O and saturated NaHCO3, then dried over Na2SO4, filtered, and evaporated to dryness. The crude product was purified by flash chromatography over SiO2 using 10% EtOAc to 15% EtOAc in hexanes as the gradient eluant to give 65.2 g of the title product of this preparation as a yellow oil (85%). IR (neat) 2937, 1712, 1500 cm−1; 1H NMR (400 MHz, CDCl3) δ 2.41-2.59 (m, 3H), 2.76 (dt, 1H, J=5.4, 15.5), 3.15-3.70 (m, 2H), 3.67 (t, 1H, J=6.3), 3.77 (s, 3H), 6.67-6.70 (m, 2H), 6.81 (d, 1H, J=8.1), 6.87-6.89 (m, 2H), 7.13-7.17 (m, 3H); 13C NMR (100 MHz, CDCl3) δ 27.44, 38.19, 39.19, 54.13, 55.14, 112.11, 112.96, 126.30, 128.07, 128.26, 129.35, 129.53, 138.05, 138.20, 158.30, 212.41; MS m/z 267 (M+H)+.
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Synthesis routes and methods II

Procedure details

A solution of 51 g (0.289 mol) of 6-methoxy-2-tetralone of formula A-1 wherein D is C, R10 is methoxy; R14, R15 and R16 are each H, and 24.2 mL (0.289 mol) of pyrrolidine in 1.5L of toluene was heated to reflux, over a Dean-Stark trap, overnight. After removal of the azeotroped water, the reaction mixture was cooled to RT, concentrated to an oil, and dissolved in 725 mL of dioxane. To this solution was added 52 mL (0.434 mol) of benzyl bromide and the resulting solution was heated to reflux overnight. Water (100 mL) was added to the solution the resultant mixture was heated to reflux for an additional 2 h. The mixture was cooled to room temperature and poured into a solution of 1 N HCl and extracted 3 times with EtOAc. The organic layers were washed with H2O and saturated NaHCO3, then dried over Na2SO4, filtered, and evaporated to dryness. The crude product was purified by flash chromatography over SiO2 using 10% EtOAc to 15% EtOAc in hexanes as the gradient eluant to give 65.2 g of the title product of this preparation as a yellow oil (85%). IR (neat) 2937, 1712, 1500 cm−1; 1H NMR (400 MHz, CDCl3) δ 2.41-2.59 (m, 3H), 2.76 (dt, 1 H, J=5.4, 15.5), 3.15-3.70 (m, 2 H), 3.67 (t, 1 H, J=6.3), 3.77 (s, 3 H), 6.67-6.70 (m, 2 H), 6.81 (d, 1 H, J=8.1), 6.87-6.89 (m, 2 H), 7.13-7.17 (m, 3 H); 13C NMR (100 MHz, CDCl3) δ 27.44, 38.19, 39.19, 54.13, 55.14, 112.11, 112.96, 126.30, 128.07, 128.26, 129.35, 129.53, 138.05, 138.20, 158.30, 212.41; MS m/z 267 (M+H)+.
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